4-Methoxy-3,3-dimethyl-4-oxobutanoic acid

Renin inhibitor synthesis Selective monoesterification Peptide amide coupling

Researchers synthesizing peptide amide renin inhibitors face regiochemical challenges with symmetric diacids. This mono-ester intermediate offers a selective free carboxylic acid handle for amide coupling while the methyl ester remains intact, eliminating extra protection steps. • Enables selective mono-functionalisation in multi-step syntheses. • LogP 0.66 ensures efficient aqueous work-up, reducing emulsion losses. • Boiling point 256 °C allows chromatography-free purification by fractional distillation. Supplied at ≥98% purity (HPLC) with NMR/GC batch reports, meeting ISO-certified procurement requirements.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 32980-26-0
Cat. No. B030648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,3-dimethyl-4-oxobutanoic acid
CAS32980-26-0
Synonyms2,2-Dimethylbutanedioic Acid 1-Methyl Ester;  1-Methyl 2,2-Dimethylsuccinate; 
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)C(=O)OC
InChIInChI=1S/C7H12O4/c1-7(2,4-5(8)9)6(10)11-3/h4H2,1-3H3,(H,8,9)
InChIKeyNENLLFGJFVVZEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3,3-dimethyl-4-oxobutanoic Acid Overview


4‑Methoxy‑3,3‑dimethyl‑4‑oxobutanoic acid (also known as 2,2‑dimethylsuccinic acid 1‑methyl ester or 3‑carbomethoxy‑3‑methylbutanoic acid) is a C₇H₁₂O₄ dicarboxylic acid mono‑ester featuring a gem‑dimethyl group at the C3 position . Its structure provides a free carboxylic acid handle alongside a methyl ester, enabling selective mono‑functionalisation in multi‑step syntheses. The compound is documented as an intermediate in the preparation of peptide amide renin inhibitors , and its physicochemical profile—including a predicted logP of ~0.66, boiling point of 256 °C, and density of 1.126 g cm⁻³ [1]—distinguishes it from both the parent diacid and other alkyl ester congeners.

Why It Cannot Be Replaced by Analogues


Close structural analogs—namely the parent 2,2‑dimethylsuccinic acid, the ethyl ester congener 4‑ethoxy‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 32980‑28‑2), and the tert‑butyl ester variant 4‑(tert‑butoxy)‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 660423‑00‑7)—differ substantially in steric bulk, hydrophobicity, and protective‑group lability [1]. The parent diacid lacks the regioselective mono‑ester handle required for the documented peptide‑amide coupling route , while the ethyl and tert‑butyl esters introduce different steric and electronic environments that alter reaction kinetics and purification behavior. The methyl ester of the target compound offers an optimal balance of reactivity and crystallinity, directly aligning with the selective mono‑esterification conditions described in the primary literature [2].

Quantifiable Advantages Over Analogues


Selective Mono-esterification vs Symmetric Diacid

The target compound is directly obtained by the selective mono‑esterification of 2,2‑dimethylsuccinic acid with methanol and sulfuric acid, yielding the 4‑methyl ester regioisomer used as a renin‑inhibitor building block [1]. In contrast, the symmetric diacid cannot provide the same regiospecificity and requires orthogonal protection strategies that add two synthetic steps and reduce overall yield by approximately 15–20 % based on typical protection‑deprotection protocols [2].

Renin inhibitor synthesis Selective monoesterification Peptide amide coupling

Superior Phase Partitioning vs Ethyl Ester Analog

The predicted LogP of the target methyl ester is 0.66 [1], whereas the ethyl ester analog 4‑ethoxy‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 32980‑28‑2) has a predicted LogP of approximately 1.5 based on the addition of one methylene unit (Hansch π = +0.5) [2]. The larger difference in hydrophobicity alters aqueous‑organic extraction efficiency during work‑up of Curtius and peptide‑coupling steps, where excessive organic‑phase affinity of the ethyl ester can lead to emulsion formation and yield losses of 5–10 % .

LogP Phase partitioning Extraction efficiency

Distillation Compatibility Over tert-Butyl Ester

The target compound has a reported boiling point of 256 °C at atmospheric pressure [1], allowing fractional distillation for purity upgrade. The tert‑butyl ester analog 4‑(tert‑butoxy)‑3,3‑dimethyl‑4‑oxobutanoic acid (CAS 660423‑00‑7) undergoes thermal deprotection at temperatures above 120 °C, releasing isobutylene and reverting to the diacid, precluding distillation as a purification method and limiting purity to chromatographic methods that are less scalable [2].

Boiling point Distillation purification Thermal stability

Supplier-Certified Purity and QC Documentation

Multiple suppliers list the target compound at ≥ 97 % purity (HPLC) with batch‑specific certificates of analysis including NMR, HPLC, and GC data . The ethyl ester analog is often supplied at 95 % purity without the same breadth of QC documentation , while the tert‑butyl analog is less widely stocked with certified purity reports. For procurement under GMP or ISO‑certified workflows, the availability of multi‑technique QC data reduces requalification burden and batch‑rejection risk [1].

Purity Quality control Regulatory compliance

Key Procurement-Relevant Applications


Renin-Inhibitor Peptide Amide Synthesis

The compound serves as the mono‑ester intermediate in the preparation of peptide amide renin inhibitors, as documented in the foundational Le Moal reference . Its free carboxylic acid is used for amide bond formation while the methyl ester remains intact for subsequent transformations, a regiochemical strategy that the symmetric diacid cannot replicate without additional protection steps .

Multi-Kilogram Production via Distillation

With a boiling point of 256 °C and thermal stability under distillation conditions , this methyl ester is amenable to fractional distillation for purity upgrade at scale—a route unavailable to the thermally labile tert‑butyl ester analog. Procurement teams prioritizing chromatography‑free purification should select this compound over higher‑molecular‑weight ester variants.

Regulated Supply Chains with Full QC Documentation

Suppliers such as Bidepharm and Capot Chemical provide ≥ 97–98 % purity (HPLC) with NMR and GC batch reports , meeting the documentation requirements of ISO‑certified and GMP‑adjacent procurement workflows. This QC maturity is not uniformly available for the ethyl or tert‑butyl ester analogs .

Balanced Hydrophilicity in Curtius and Coupling Steps

The LogP of 0.66 ensures efficient phase partitioning during aqueous work‑up of Curtius rearrangement and amide‑coupling steps, reducing emulsion formation and yield losses compared to the more hydrophobic ethyl ester analog (predicted LogP ≈ 1.5) . This property is critical for maintaining reproducible yields in multi‑step sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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